![molecular formula C14H20N2O4S B1328651 1-[4-(乙基磺酰基)-2-硝基苯基]-4-甲基哌啶 CAS No. 942474-76-2](/img/structure/B1328651.png)

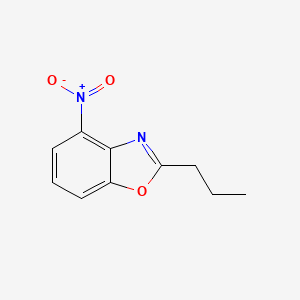

1-[4-(乙基磺酰基)-2-硝基苯基]-4-甲基哌啶

货号 B1328651

CAS 编号:

942474-76-2

分子量: 312.39 g/mol

InChI 键: HTMANDUFHAYVNI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. Reductive and Oxidative UV Degradation of PFAS

- Summary of Application : This research focuses on the degradation of Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which are environmentally persistent, toxic, and bio-accumulative organic compounds of industrial origin that are widely present in water and wastewater .

- Methods of Application : The study involves UV-based oxidative and reductive processes for the degradation of PFAS. Most of the UV-based processes studied at lab-scale include low pressure mercury lamps (emitting at 254 and 185 nm) with some studies using medium pressure mercury lamps (200–400 nm) .

- Results or Outcomes : The study provides a critical evaluation of the findings considering the degradation of PFAS, the impact of water quality conditions (pH, background ions, organics), types of oxidizing/reducing species, and source of irradiation with emphasis given to mechanisms of degradation and reaction by-products .

2. Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline

- Summary of Application : 5-Ethylsulfonyl-2-methoxyaniline is an extremely versatile molecule used in the preparation of a number of different compounds with biological activities targeting kinases, including several VEGFR2 inhibitors and a CLK inhibitor .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. This compound was finally subjected to catalytic hydrogenation to afford the desired 5-ethylsufonyl-2-methoxyaniline .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

3. Synthesis of Antimalarials and Other Therapeutics

- Summary of Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

4. Anticancer Activity of Indole-Benzimidazoles

- Summary of Application : Indole-benzimidazole structures have recently gained considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : Novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups .

- Results or Outcomes : The compounds exhibited substantial affinity levels towards ER alpha (ERα). The correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent R 1 and R 2 substitutions .

5. Synthesis of Antimalarials and Other Therapeutics

- Summary of Application : Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators .

- Methods of Application : The synthesis involves the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60 C to make 1-ethylsulfanyl-4-methoxybenzene. This sulfide was then reacted with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to produce the sulfone, which was subsequently treated with nitric acid to provide 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene .

- Results or Outcomes : The new synthetic route provided good yields for each reaction step and from a diverse group of individuals in the laboratory, including experienced chemists and undergraduate research students .

6. Anticancer Activity of Indole-Benzimidazoles

- Summary of Application : Indole-benzimidazole structures have recently gained considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : Novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups .

- Results or Outcomes : The compounds exhibited substantial affinity levels towards ER alpha (ERα). In addition, the correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent R 1 and R 2 substitutions .

属性

IUPAC Name |

1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMANDUFHAYVNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

1000017-96-8

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

1000017-97-9

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

1000017-99-1

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)